

# Disuccinimidyl Sulfoxide (DSSO): A Technical Guide for Structural Proteomics

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## Compound of Interest

Compound Name: *Disuccinimidyl sulfoxide*

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## Executive Summary

Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating the three-dimensional structures of proteins and protein complexes, providing crucial insights into protein-protein interactions (PPIs) and cellular signaling pathways. **Disuccinimidyl sulfoxide** (DSSO) is a homo-bifunctional, amine-reactive, and mass spectrometry (MS)-cleavable cross-linker that has gained significant traction within the structural proteomics community. Its unique sulfoxide-containing spacer arm allows for predictable fragmentation patterns upon collision-induced dissociation (CID) in the mass spectrometer, simplifying the identification of cross-linked peptides and enhancing the confidence of data analysis. This guide provides an in-depth overview of DSSO, including its chemical properties, mechanism of action, detailed experimental protocols for its application, and a summary of quantitative data from key studies.

## Introduction to Disuccinimidyl Sulfoxide (DSSO)

**Disuccinimidyl sulfoxide** (DSSO) is a chemical cross-linking reagent designed to covalently link interacting amino acid residues within a protein or between different proteins.<sup>[1][2]</sup> It is characterized by two N-hydroxysuccinimide (NHS) esters at either end of a 10.1 Å spacer arm.<sup>[1][3]</sup> These NHS esters react efficiently with primary amines, primarily the  $\epsilon$ -amino group of lysine residues, to form stable amide bonds.<sup>[4]</sup> A key feature of DSSO is its sulfoxide-containing spacer arm, which is cleavable in the gas phase during tandem mass spectrometry

(MS/MS) analysis.[3][4][5] This MS-cleavability is a significant advantage over non-cleavable cross-linkers as it generates characteristic reporter ions, facilitating the unambiguous identification of cross-linked peptides and reducing false positives.[3][5]

Chemical Properties of DSSO:

Property	Value
Chemical Name	Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-sulfinyldipropionate
Synonyms	Bis-(propionic acid NHS ester)-sulfoxide
CAS Number	1351828-03-9
Molecular Weight	388.35 g/mol [1]
Empirical Formula	C <sub>14</sub> H <sub>16</sub> N <sub>2</sub> O <sub>9</sub> S[1]
Spacer Arm Length	10.1 Å[1][3] (also reported as 10.3 Å[4])
Reactivity	Primary amines (e.g., lysines)[1][4]
Cleavability	MS-cleavable (Collision-Induced Dissociation)[3][4][5]

## Mechanism of Action and Mass Spectrometry Analysis

The utility of DSSO in structural proteomics lies in its predictable behavior during both the cross-linking reaction and subsequent mass spectrometry analysis.

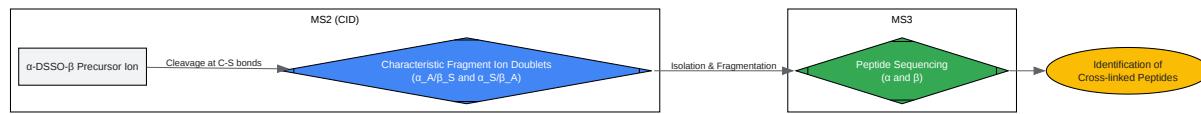
### Cross-Linking Reaction

The NHS esters of DSSO react with primary amines on proteins in a pH-dependent manner, typically between pH 7 and 9.[4] This reaction results in the formation of a stable amide bond, covalently linking the target proteins. The 10.1 Å spacer arm of DSSO imposes a distance constraint, meaning that only lysine residues within this proximity will be cross-linked. This provides valuable low-resolution structural information about the protein or protein complex.[3]

## Mass Spectrometry Fragmentation

During tandem mass spectrometry (MS/MS), the DSSO cross-linker undergoes collision-induced dissociation (CID), cleaving at the two symmetrical C-S bonds adjacent to the central sulfoxide.[1][3] This cleavage results in the separation of the inter-linked peptides, each carrying a distinct modification from the remnant of the DSSO linker.[3]

This fragmentation pattern generates a unique signature in the MS/MS spectrum. For a heterodimeric inter-linked peptide ( $\alpha$ - $\beta$ ), cleavage of the two symmetric C-S bonds produces two possible pairs of fragment ions ( $\alpha$ A/ $\beta$ S and  $\alpha$ S/ $\beta$ A), resulting in four characteristic peaks.[3] These distinct fragment ions serve as diagnostic markers for the presence of a cross-linked peptide. Subsequent MS3 analysis can then be performed on these individual fragment ions to determine the amino acid sequence of each peptide and pinpoint the exact cross-linked lysine residues.[3][5]



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**Figure 1:** Mass spectrometry workflow for the analysis of DSSO cross-linked peptides.

## Experimental Protocols

The following protocols provide a general framework for using DSSO in structural proteomics studies. Optimization may be required depending on the specific protein or protein complex and the experimental goals.

## In Vitro Cross-Linking of Purified Proteins or Protein Complexes

This protocol is suitable for studying the structure of a purified protein or the interactions within a reconstituted protein complex.

#### Materials:

- Purified protein/protein complex
- DSSO (Thermo Scientific, Sigma-Aldrich)
- Dimethyl sulfoxide (DMSO), anhydrous
- Reaction Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5-8.0). Avoid buffers containing primary amines like Tris or glycine.[\[4\]](#)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Ammonium Bicarbonate)[\[4\]](#)

#### Procedure:

- Protein Preparation: Dissolve the purified protein or protein complex in the reaction buffer to a final concentration of 1-10  $\mu$ M.
- DSSO Stock Solution: Immediately before use, prepare a 25-50 mM stock solution of DSSO in anhydrous DMSO.[\[4\]](#)
- Cross-Linking Reaction: Add the DSSO stock solution to the protein solution to achieve a final DSSO concentration typically in the range of 0.25-2 mM. A common starting point is a 100-fold molar excess of cross-linker to protein.[\[4\]](#) The optimal concentration should be determined empirically.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[\[4\]](#)
- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted DSSO.[\[4\]](#) Incubate for 15-30 minutes at room temperature.
- Sample Preparation for MS: The cross-linked sample is now ready for downstream processing, including SDS-PAGE analysis to confirm cross-linking, followed by in-gel or in-

solution digestion with a protease (e.g., trypsin).

## In Cellulo (In Vivo) Cross-Linking

This protocol is designed to capture protein-protein interactions within their native cellular environment.

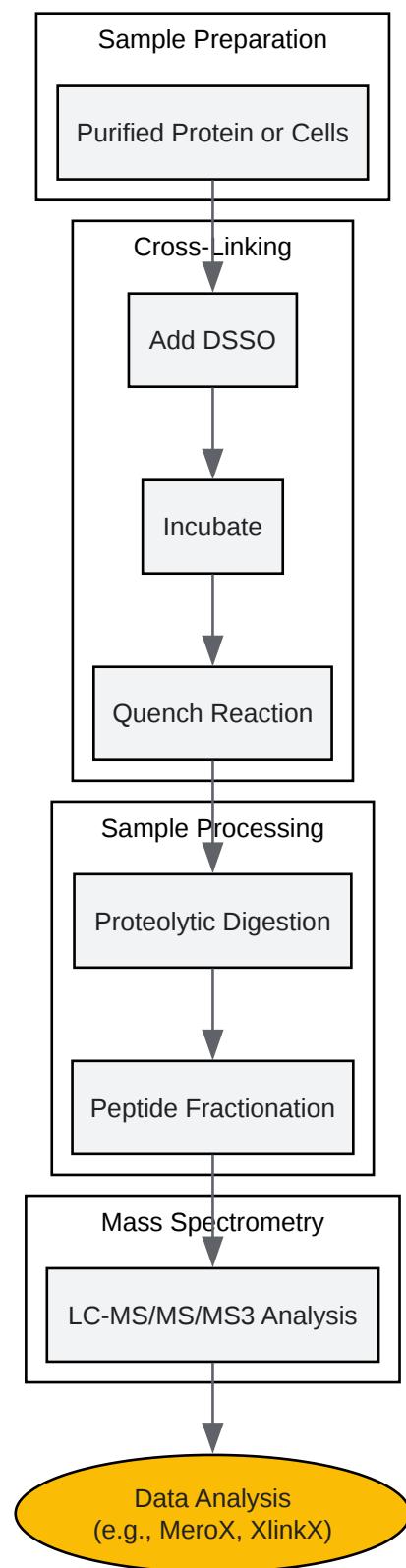
### Materials:

- Cultured cells (adherent or in suspension)
- Phosphate-Buffered Saline (PBS), ice-cold
- DSSO
- Dimethyl sulfoxide (DMSO), anhydrous
- Lysis Buffer
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

### Procedure:

- Cell Preparation: Harvest cultured cells (e.g.,  $1-5 \times 10^7$  cells) and wash them twice with ice-cold PBS to remove any amine-containing media components.[\[4\]](#)
- Cell Resuspension: Resuspend the cell pellet in an appropriate buffer that maintains cell integrity, such as PBS or a hypotonic buffer (e.g., 10 mM HEPES, pH 8, 10 mM NaCl, 1 mM MgCl<sub>2</sub>).[\[6\]](#)[\[7\]](#)
- DSSO Stock Solution: Prepare a 50 mM stock solution of DSSO in anhydrous DMSO.[\[6\]](#)[\[7\]](#)
- Cross-Linking Reaction: Add the DSSO stock solution to the cell suspension to a final concentration of 1-3 mM.[\[8\]](#) Incubate for 30-60 minutes at 4°C or room temperature with gentle mixing.[\[6\]](#)[\[7\]](#)
- Quenching: Terminate the cross-linking reaction by adding a quenching buffer to a final concentration of 20-50 mM.[\[6\]](#)[\[7\]](#) Incubate for 15 minutes.

- Cell Lysis and Protein Extraction: Pellet the cells and proceed with a cell lysis protocol appropriate for the downstream application (e.g., immunoprecipitation, whole proteome analysis).
- Sample Preparation for MS: The protein lysate is then processed for mass spectrometry analysis, which typically involves protein digestion and peptide fractionation.



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## References

- 1. DSSO crosslinker = 95 1351828-03-9 [sigmaaldrich.com]
- 2. MS-Cleavable Cross-Linkers [sigmaaldrich.com]
- 3. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Thermo Scientific Mass Spectrometry Cleavable Crosslinkers DSSO | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.pt]
- 6. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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